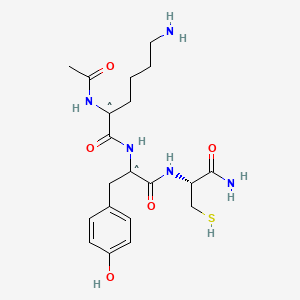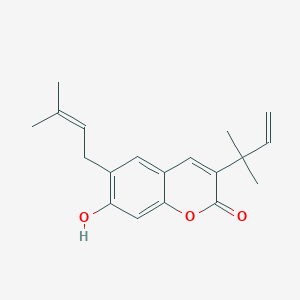
Gravelliferone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gravelliferone is a naturally occurring coumarin derivative, specifically a 7-hydroxycoumarin. It is characterized by the presence of hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound was first isolated from the roots of Ruta graveolens and has been identified as 3-(1′,1′-dimethylallyl)-6-(3′,3′-dimethylallyl)-umbelliferone . This compound is known for its potential biological activities, including anti-HIV properties .
Preparation Methods
Gravelliferone can be synthesized through multiple [3.3] sigmatropic rearrangements initiated by a Claisen rearrangement. This iterative procedure allows the synthesis of 3,6-disubstituted umbelliferone derivatives from umbelliferone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the rearrangement process.
Chemical Reactions Analysis
Gravelliferone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its anti-HIV activity, where it inhibits HIV reverse transcriptase and integrase.
Medicine: Potential therapeutic agent due to its antiviral properties.
Industry: Utilized in the synthesis of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of gravelliferone involves its interaction with specific molecular targets. In the case of its anti-HIV activity, this compound inhibits HIV reverse transcriptase and integrase, which are crucial enzymes for viral replication . This inhibition prevents the virus from replicating and spreading within the host.
Comparison with Similar Compounds
Gravelliferone is similar to other 7-hydroxycoumarins, such as umbelliferone and esculetin. its unique structure, with dimethylallyl groups at the C3 and C6 positions, distinguishes it from other coumarins.
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject for further research and development.
Properties
CAS No. |
21316-80-3 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C19H22O3/c1-6-19(4,5)15-10-14-9-13(8-7-12(2)3)16(20)11-17(14)22-18(15)21/h6-7,9-11,20H,1,8H2,2-5H3 |
InChI Key |
HEPYYVMIJBDNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(C)(C)C=C)O)C |
melting_point |
166 - 168 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


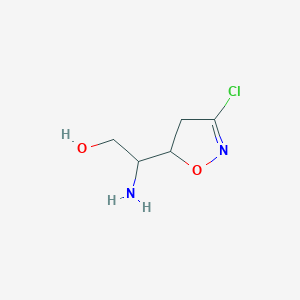
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
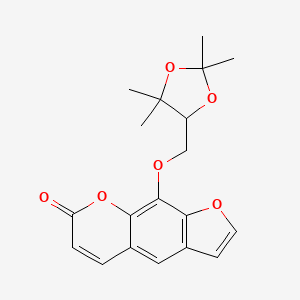
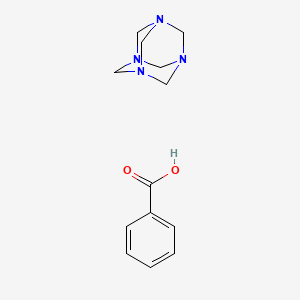
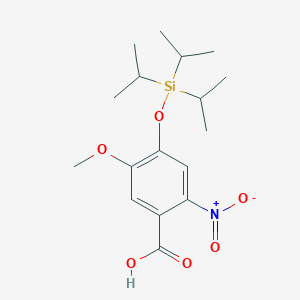
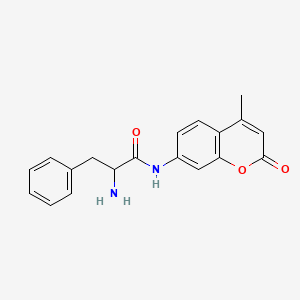
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
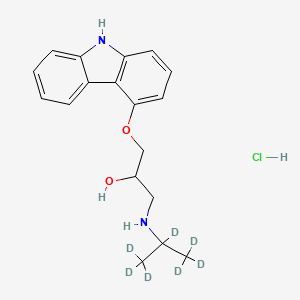
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
